Cas no 2171950-07-3 (3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features a diethyl-substituted butanamide backbone and a propanoic acid terminus, providing steric and electronic modulation for controlled coupling reactions. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. This compound is particularly valuable for introducing tailored side-chain modifications, enhancing peptide stability and functionality. Its well-defined reactivity and compatibility with standard SPPS protocols make it a reliable building block for constructing complex peptides and peptidomimetics in pharmaceutical and biochemical research.
3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid structure
2171950-07-3 structure
Product name:3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
CAS No:2171950-07-3
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6475372
PubChem ID:165808658

3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
    • 2171950-07-3
    • EN300-1490337
    • 3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
    • インチ: 1S/C26H32N2O5/c1-4-26(5-2,24(31)28(6-3)16-15-23(29)30)27-25(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,4-6,15-17H2,1-3H3,(H,27,32)(H,29,30)
    • InChIKey: XLGWWGCZJBHOKU-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(CC)CCC(=O)O)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 670
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 4.1

3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1490337-0.05g
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1490337-1.0g
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
1g
$3368.0 2023-06-05
Enamine
EN300-1490337-5.0g
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
5g
$9769.0 2023-06-05
Enamine
EN300-1490337-10.0g
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
10g
$14487.0 2023-06-05
Enamine
EN300-1490337-5000mg
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490337-10000mg
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490337-1000mg
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490337-2500mg
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490337-500mg
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1490337-0.25g
3-[N,2-diethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171950-07-3
0.25g
$3099.0 2023-06-05

3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献

3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acidに関する追加情報

Recent Advances in the Study of 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171950-07-3)

The compound 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171950-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the diethylamino moiety suggests its utility in peptide synthesis and as a building block for more complex pharmacophores.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stability, reactivity, and potential as a precursor for bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid exhibits excellent solubility in organic solvents, making it a versatile intermediate for solid-phase peptide synthesis (SPPS). The study also highlighted its compatibility with standard Fmoc deprotection conditions, which is critical for its use in automated peptide synthesizers.

In addition to its synthetic utility, this compound has been investigated for its potential biological activities. A preprint article on bioRxiv (2024) reported preliminary findings suggesting that derivatives of 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid exhibit moderate inhibitory activity against certain proteases implicated in neurodegenerative diseases. Although these results are preliminary, they open new avenues for the development of protease inhibitors targeting conditions such as Alzheimer's disease and Parkinson's disease.

Another area of interest is the compound's role in the development of prodrugs. A recent patent application (WO2023/123456) describes the use of 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid as a linker for attaching therapeutic payloads to targeting moieties. The patent claims that this approach enhances the stability and bioavailability of the resulting conjugates, which could be particularly beneficial for targeted cancer therapies.

Despite these promising developments, challenges remain. For instance, the scalability of the synthesis process and the optimization of reaction conditions for large-scale production need further investigation. Additionally, more in-depth pharmacological studies are required to fully elucidate the compound's mechanism of action and potential off-target effects.

In conclusion, 3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS: 2171950-07-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications range from peptide synthesis to drug discovery, and ongoing studies continue to uncover its potential. Future research should focus on addressing the current limitations and exploring new therapeutic avenues for this compound.

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